Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is widely used in various fields, including organic synthesis, medicinal chemistry, and material science, due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethyl group and the ester functionality make it a versatile intermediate in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
5-Amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole: Lacks the ester functionality, making it less versatile in certain chemical reactions.
Methyl 5-amino-1-methyl-4-(methyl)-1H-pyrazole-3-carboxylate: The absence of the trifluoromethyl group reduces its lipophilicity and potential biological activity.
5-Amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group makes it more polar and less lipophilic compared to the ester derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1783790-31-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C6H7F3N4O2 |
Molecular Weight | 195.14 g/mol |
CAS Number | 1783790-31-7 |
Structure | Chemical Structure |
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest, particularly in the G2/M phase, making it a candidate for anticancer therapies .
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antibiofilm activities against certain pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Case Study : In vitro assays showed that this compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values ranging from low micromolar to submicromolar concentrations .
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HeLa | 0.08 | 54.25 |
HepG2 | 0.12 | 38.44 |
Anti-inflammatory Effects
The compound's anti-inflammatory activity was assessed using LPS-stimulated macrophage models, showing significant inhibition of TNF-alpha release:
Concentration (mM) | TNF-alpha Inhibition (%) |
---|---|
10 | 97.7 |
This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.
Antimicrobial and Antibiofilm Activity
In a study assessing various pyrazole derivatives, this compound exhibited promising antibiofilm activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating biofilm-related infections .
Properties
Molecular Formula |
C7H8F3N3O2 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H8F3N3O2/c1-13-5(11)3(7(8,9)10)4(12-13)6(14)15-2/h11H2,1-2H3 |
InChI Key |
HBWWXZSHQRWCFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C(F)(F)F)N |
Origin of Product |
United States |
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